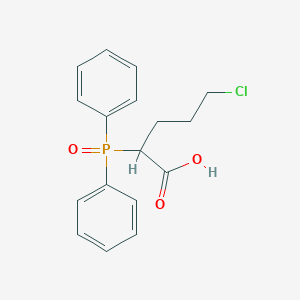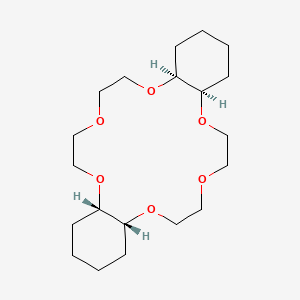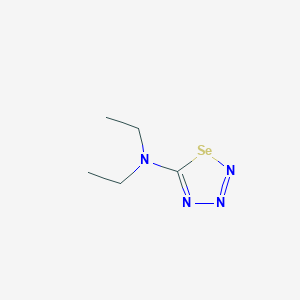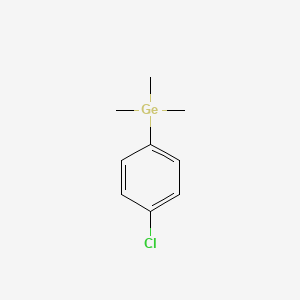
Germane, (4-chlorophenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, (4-chlorophenyl)trimethyl- is an organogermanium compound with the molecular formula C₉H₁₃ClGe and a molecular weight of 229.29 g/mol . This compound features a germanium atom bonded to a 4-chlorophenyl group and three methyl groups. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of Germane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethylgermanium chloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Analyse Des Réactions Chimiques
Germane, (4-chlorophenyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
Germane, (4-chlorophenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research into the biological activity of organogermanium compounds often includes this compound due to its unique structure.
Medicine: While not widely used in medicine, it serves as a model compound for studying the potential therapeutic effects of organogermanium compounds.
Mécanisme D'action
The mechanism of action of Germane, (4-chlorophenyl)trimethyl- involves its interaction with various molecular targets. The germanium atom can form bonds with oxygen, nitrogen, and sulfur atoms in biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Germane, (4-chlorophenyl)trimethyl- include other organogermanium compounds such as:
- Trimethylgermanium chloride
- Phenylgermanium trichloride
- Dimethylgermanium dichloride
Compared to these compounds, Germane, (4-chlorophenyl)trimethyl- is unique due to the presence of the 4-chlorophenyl group, which imparts different chemical and biological properties .
Propriétés
Numéro CAS |
56866-67-2 |
|---|---|
Formule moléculaire |
C9H13ClGe |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
(4-chlorophenyl)-trimethylgermane |
InChI |
InChI=1S/C9H13ClGe/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clé InChI |
USNYSGWJAFQHQY-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
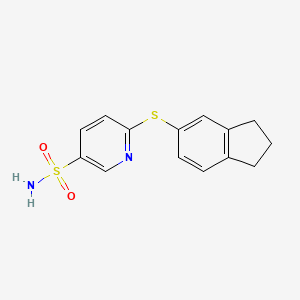
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
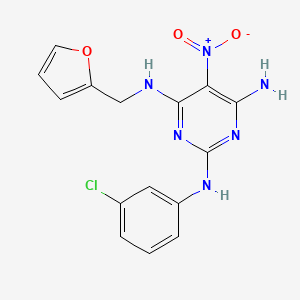

![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)
